molecular formula C16H22N2O B2607079 2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide CAS No. 1376222-68-2

2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide

Cat. No. B2607079
CAS RN: 1376222-68-2
M. Wt: 258.365
InChI Key: NENMBYFKLATAIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acyl chloride or anhydride to form the amide bond. The alkyne functionality could be introduced through a Sonogashira coupling or similar reaction .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The alkyne group could undergo addition reactions, while the amide group could participate in hydrolysis or condensation reactions. The phenyl group, while generally less reactive, could undergo electrophilic aromatic substitution reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the nonpolar phenyl and alkyne groups could increase its solubility in nonpolar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its reactivity, investigating its potential uses, and exploring its interactions with various biological targets. It could also involve developing more efficient methods for its synthesis .

properties

IUPAC Name

2-[ethyl(prop-2-ynyl)amino]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-3-13-18(4-2)14-16(19)17-12-8-11-15-9-6-5-7-10-15/h1,5-7,9-10H,4,8,11-14H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENMBYFKLATAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#C)CC(=O)NCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide

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